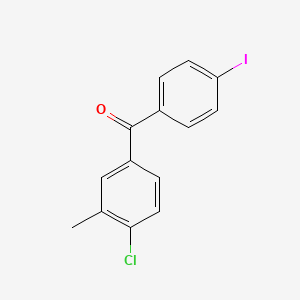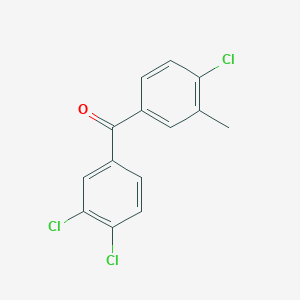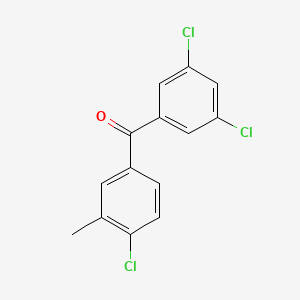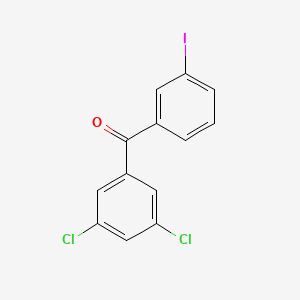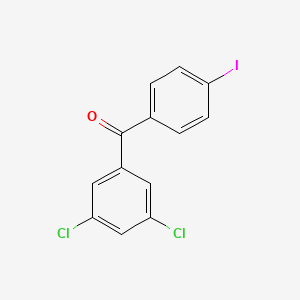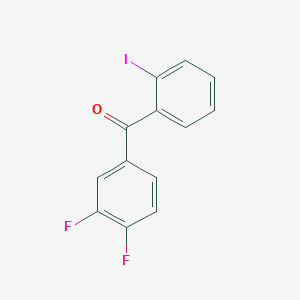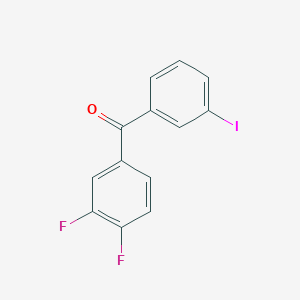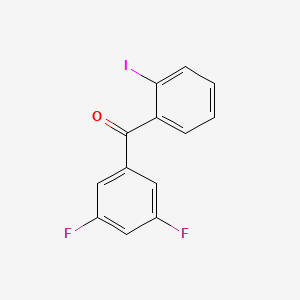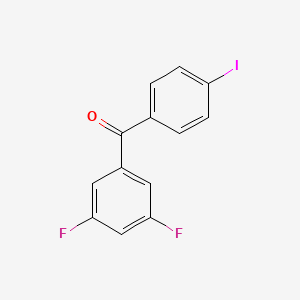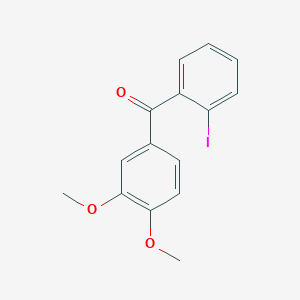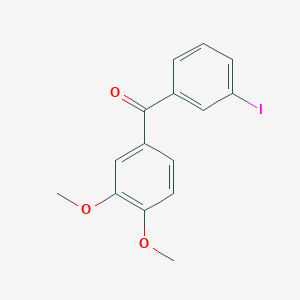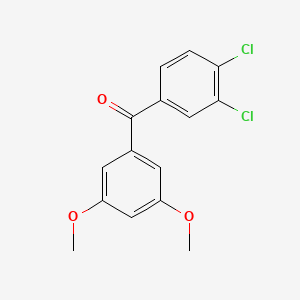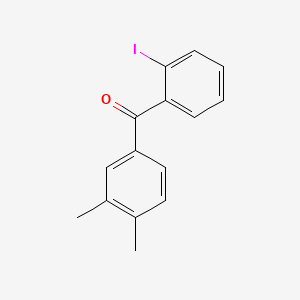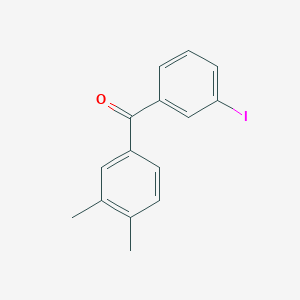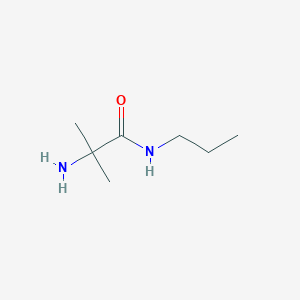
2-methyl-N-propylalaninamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence in Protein Studies
2-methyl-N-propylalaninamide, due to its structural similarity to fluorescent amino acids like dansylalanine, may be utilized in protein studies. Dansylalanine has been genetically encoded in yeast to study protein structure, dynamics, and interactions. This approach involves selective incorporation of fluorophores into proteins at defined sites, providing insights into protein folding and function under various conditions (Summerer et al., 2006).
Chemical Synthesis
The compound's potential for modification makes it a candidate for chemical synthesis research, particularly in the development of novel methylation methods. For instance, direct N-monomethylation of aromatic primary amines using methanol has been achieved with significant efficiency and selectivity, highlighting the versatility of such compounds in synthetic chemistry (Feng Li et al., 2012).
RNA Structure Analysis
Compounds structurally related to 2-methyl-N-propylalaninamide might be useful in RNA structure analysis techniques like SHAPE (Selective 2′-hydroxyl acylation analyzed by primer extension), which assesses RNA flexibility and structure at a single-nucleotide resolution. This method relies on the reactivity of specific chemical groups towards RNA, providing valuable information about RNA conformation and its role in biological processes (Wilkinson et al., 2006).
Epigenetic Research
In epigenetics, understanding the role of DNA methylation in cancer has been crucial. Compounds like 2-methyl-N-propylalaninamide could serve as analogs or inhibitors in studying the mechanisms of DNA methylation and demethylation, providing insights into gene regulation, cancer progression, and potential therapeutic targets (J. Kaiser, 2010).
Propiedades
IUPAC Name |
2-amino-2-methyl-N-propylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYLXSNQBWYMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-propylalaninamide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

